H-Lys-Ala-OH hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

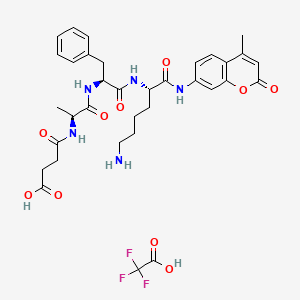

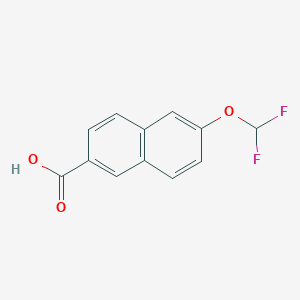

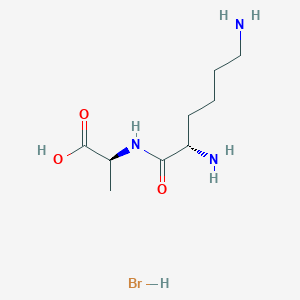

H-Lys-Ala-OH hydrobromide is a synthetic peptide consisting of lysine (Lys), alanine (Ala), and hydroxyl (OH) groups . It is used for water solubility enhancement. The molecular weight of this compound is 298.18 .

Synthesis Analysis

The potentially immunoactive lysine-containing tetrapeptide H-Lys-Ala-Val-Gly-OH was synthesized . The value of using a method based on mixed anhydrides and activated esters to obtain the tetrapeptide at high yield was demonstrated . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .Molecular Structure Analysis

The IUPAC name of this compound is (2S)-2- { [ (2S)-2,6-diaminohexanoyl]amino}propanoic acid hydrobromide . The InChI code is 1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 .Chemical Reactions Analysis

The synthesis of peptides containing polyfunctional amino acids is a complex practical task . Studies improving existing methods are often based on the use of the tactic of minimum protection, along with an activated esters method for amino acid condensation .Physical And Chemical Properties Analysis

This compound is a white powder . It should be stored at 2-8 C .Wissenschaftliche Forschungsanwendungen

H-Lys-Ala-OH hydrobromide has been used in a variety of scientific research applications. It has been studied for its potential applications in cancer therapy and as an inhibitor of protein kinases. It has also been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, it has been used in studies of enzyme inhibition, signal transduction, and drug delivery.

Wirkmechanismus

Target of Action

H-Lys-Ala-OH, also known as H-Lys-Ala-OH hydrobromide, is a dipeptide

Mode of Action

This can result in a variety of changes, such as altered enzymatic activity, changes in cell signaling, or modifications to cellular structures .

Biochemical Pathways

For instance, they can affect signal transduction pathways, metabolic pathways, or pathways involved in cell growth and differentiation .

Pharmacokinetics

They are typically metabolized by proteolytic enzymes and excreted via the kidneys .

Result of Action

These effects can include changes in gene expression, alterations in cell signaling, modulation of enzymatic activity, and effects on cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of peptides like H-Lys-Ala-OH. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the peptide and its ability to bind to its targets. Additionally, the physiological environment within the body, including factors such as the presence of proteolytic enzymes, can influence the peptide’s stability and bioavailability .

Vorteile Und Einschränkungen Für Laborexperimente

H-Lys-Ala-OH hydrobromide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and has a relatively low toxicity. However, it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Furthermore, it is not very potent and may require higher concentrations for certain applications.

Zukünftige Richtungen

There are numerous potential future directions for the use of H-Lys-Ala-OH hydrobromide. One potential future direction is to further explore its potential applications in cancer therapy. Additionally, further research into its potential to inhibit the growth of certain bacteria, fungi, and viruses could be conducted. Additionally, further studies of its effects on signal transduction and drug delivery could be conducted. Furthermore, further studies of its effects on enzyme inhibition could be conducted. Finally, further studies of its biochemical and physiological effects could be conducted.

Synthesemethoden

H-Lys-Ala-OH hydrobromide is synthesized by a bromination reaction of L-alanine. This reaction is conducted in an aqueous solution of sodium hydroxide and bromine at a temperature of 25°C. The reaction is then quenched with hydrochloric acid and the product is purified by recrystallization.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3.BrH/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWAQWTXYMLNEB-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCCN)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)

![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)

![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)

![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%](/img/structure/B6314803.png)

![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)

![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)